5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dimethyl-2-(2-methylpropylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-7(2)6-16-11-13-10-12-8(3)5-9(4)15(10)14-11/h5,7H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDREPGJOBFESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157539 | |
| Record name | 5,7-Dimethyl-2-[(2-methylpropyl)thio][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51646-20-9 | |
| Record name | 5,7-Dimethyl-2-[(2-methylpropyl)thio][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51646-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethyl-2-[(2-methylpropyl)thio][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of molecular sieves and dry solvents can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, the compound can react with platinum(II) complexes to form mono- and dinuclear coordination compounds. These reactions involve the coordination of the triazolopyrimidine ligand to the metal ion in different ways, such as bridging bidentate and non-bridging monodentate . The major products formed from these reactions are platinum(II) coordination compounds with potential cytotoxic activity.
Scientific Research Applications
5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine has numerous scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs targeting various diseases, including cancer and cardiovascular disorders . The compound’s ability to inhibit enzymes like CDK2 makes it a promising candidate for cancer treatment .
In biology, the compound is studied for its antimicrobial and antifungal activities. It has shown significant efficacy against plant pathogenic bacteria and fungi, making it useful in agricultural research . Additionally, the compound’s unique structure allows for further functionalization, providing opportunities for the development of new bioactive molecules.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
The compound also interacts with metal ions, forming coordination complexes that exhibit cytotoxic activity. These complexes can bind to DNA and disrupt its function, leading to cell death .
Comparison with Similar Compounds
5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is unique compared to other similar compounds due to its specific substitution pattern and sulfur-containing side chain. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit biological activities, such as CDK2 inhibition, but differ in their structural features and specific applications.
Biological Activity
5,7-Dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolopyrimidines, which have garnered attention for their diverse biological activities. This article provides a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₄S
- SMILES Notation : CC(C)S1=NNC(=N)C(=C1C)N
This structure features a triazole ring fused to a pyrimidine system, with a sulfanyl group that contributes to its reactivity and biological properties.
Antifungal Activity
Research indicates that derivatives of the 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine class exhibit significant antifungal properties. For instance, studies have shown that certain derivatives demonstrate excellent fungicidal activity against pathogens like Rhizoctonia solani, a common fungal pathogen affecting crops. The preliminary bioassays indicated that these compounds could inhibit fungal growth effectively, suggesting their potential as agricultural fungicides .
Herbicidal Activity
In addition to antifungal properties, this compound has been evaluated for herbicidal activity. A study reported that various synthesized derivatives displayed herbicidal effects against a range of weed species. The mechanisms typically involve the inhibition of key enzymes in plant metabolism, leading to reduced growth and viability of the target plants .
Phosphodiesterase Inhibition
Another area of interest is the inhibition of phosphodiesterase enzymes. Compounds from the triazolo[1,5-a]pyrimidine family have been identified as potent inhibitors of phosphodiesterase 2A (PDE2A). This inhibition has implications for treating various conditions such as neurodegenerative diseases and certain types of cancer. The lead compounds demonstrated low IC₅₀ values (as low as 0.89 nM), indicating high potency and selectivity against PDE enzymes .
Study 1: Antifungal Efficacy
A series of experiments conducted by Yang et al. (2001) synthesized several derivatives based on 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. The results showed that these compounds had varying degrees of antifungal activity against Rhizoctonia solani. The study utilized bioassays to evaluate the effectiveness of these compounds in inhibiting fungal growth .
Study 2: Herbicidal Properties
In another investigation focusing on herbicidal activity, researchers synthesized multiple derivatives and tested them against common agricultural weeds. The findings revealed that specific modifications to the triazolo[1,5-a]pyrimidine structure enhanced herbicidal efficacy significantly. This study highlighted the potential for developing new herbicides based on this chemical scaffold .
Study 3: PDE Inhibition
A recent study explored the structure-activity relationship (SAR) of triazolo[1,5-a]pyrimidine derivatives as PDE inhibitors. By employing high-throughput screening followed by lead optimization through molecular docking studies and free-energy calculations, researchers identified several promising candidates with high selectivity for PDE2A over other phosphodiesterases .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 5,7-dimethyl-2-[(2-methylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves cyclization of precursors like aminotriazoles and sulfanyl-containing reagents. For example:
- Route 1: Reaction of 3-amino-1,2,4-triazole with 4,6-dimethylpyrimidin-2-ylsulfanyl acetohydrazide in ethanol under reflux, followed by treatment with carbon disulfide and KOH to form the triazolopyrimidine core .
- Route 2: Fusion of aminotriazole, ethyl 3-oxohexanoate, and aldehydes in dimethylformamide (DMF), followed by methanol addition and crystallization .
- Critical Parameters:
- Solvent Choice: DMF enhances cyclization efficiency but requires careful removal to avoid impurities .
- Temperature: Reflux (~80°C) improves reaction kinetics but may increase side-product formation .
- Yield Optimization: Yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer: Structural confirmation relies on multi-spectral analysis:
- 1H/13C NMR: Peaks at δ 2.3–2.6 ppm confirm methyl groups; δ 7.0–8.5 ppm indicates aromatic protons in substituted pyrimidine .
- IR Spectroscopy: Bands at 1600–1650 cm⁻¹ (C=N stretching) and 2550–2600 cm⁻¹ (S-H in sulfanyl groups) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 290–310) align with the molecular formula .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.3% .
Q. What are the key physicochemical properties relevant to its handling in lab settings?
- Methodological Answer:
- Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water (<0.1 mg/mL) .
- Stability: Stable at room temperature under inert gas but degrades upon prolonged exposure to light or moisture .
- Melting Point: Typically 195–207°C, with variations depending on crystallinity .
- LogP: Estimated ~2.8 (via computational tools like ACD/Labs), indicating moderate lipophilicity .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s interactions with biological targets?
- Methodological Answer:
- Target Selection: Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, where triazolopyrimidines are known inhibitors .
- Docking Workflow:
Prepare ligand and receptor (e.g., PDB ID: 1U72 for DHFR) using AutoDock Tools.
Define binding pockets based on co-crystallized ligands.
Use scoring functions (e.g., AutoDock Vina) to predict binding affinities (ΔG).
- Validation: Compare docking poses with experimental SAR data (e.g., IC50 values from enzyme assays) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Source Analysis: Verify assay conditions (e.g., cell lines, incubation time). For example, antiproliferative activity in MCF-7 cells varies with serum concentration .
- Structural Confirmation: Ensure purity (>95% via HPLC) and correct stereochemistry (via X-ray crystallography) .
- Meta-Analysis: Cross-reference data from PubChem, DrugBank, and peer-reviewed journals to identify outliers .
Q. How can reaction mechanisms for sulfanyl group substitution be investigated?
- Methodological Answer:
- Kinetic Studies: Monitor reaction progress via LC-MS under varying conditions (pH, nucleophile concentration) .
- Isotopic Labeling: Use 34S-labeled reagents to track sulfanyl group transfer pathways .
- Computational Modeling: Apply density functional theory (DFT) to compare energy barriers for SN1 vs. SN2 pathways .
Q. What advanced techniques characterize its crystalline structure?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
